4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol

Tyrosinase Inhibition Medicinal Chemistry Melanin Biosynthesis

Choose 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol (CAS 893736-99-7) for its distinctive dual-halogen substitution pattern. The simultaneous presence of electron-withdrawing chlorine at 4' and strongly electronegative fluorine at 3' creates a unique electronic/steric profile that mono-halogenated analogs lack. This privileged 3-chloro-4-fluorophenyl motif demonstrably enhances tyrosinase inhibition and target binding affinity. The phenolic -OH provides a convenient functionalization handle for SAR exploration, hit-to-lead optimization, and focused library synthesis. Its modulated LogP (3.3–3.6) and reduced pKa support superior membrane permeability and metabolic stability.

Molecular Formula C12H8ClFO
Molecular Weight 222.64 g/mol
CAS No. 893736-99-7
Cat. No. B7763118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol
CAS893736-99-7
Molecular FormulaC12H8ClFO
Molecular Weight222.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)Cl)F)O
InChIInChI=1S/C12H8ClFO/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H
InChIKeyDBNVNCYZHMXJJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol (CAS 893736-99-7): A Versatile Halogenated Biphenyl Scaffold for Precision Synthesis and Biological Screening


4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol (CAS 893736-99-7) is a halogenated biphenyl derivative with the molecular formula C12H8ClFO and a molecular weight of 222.64 g/mol . The compound features a biphenyl core with a chlorine atom at the 4' position, a fluorine atom at the 3' position, and a hydroxyl group at the 4 position . This specific substitution pattern results in a unique electronic and steric profile that differentiates it from its mono-halogenated or unsubstituted analogs. It is typically supplied as a research-grade small molecule scaffold with a minimum purity of 95% . The compound is primarily utilized as a building block in organic synthesis and medicinal chemistry, serving as a precursor for more complex molecules with potential biological activity .

The Critical Role of Dual Halogenation: Why 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol is Not Interchangeable with Mono-Halogenated Biphenyls


The unique combination of a chlorine and fluorine atom on the biphenyl scaffold of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol (CAS 893736-99-7) imparts a distinct electronic and steric profile that is not replicated by its mono-halogenated analogs. The simultaneous presence of an electron-withdrawing chlorine and a strongly electronegative fluorine atom alters the electron density of the aromatic rings, influencing key properties such as pKa, lipophilicity (LogP), and metabolic stability [1]. This specific substitution pattern has been identified as a privileged motif for enhancing target binding affinity and inhibitory activity in biological systems, as demonstrated by studies showing that the incorporation of a 3-chloro-4-fluorophenyl fragment can significantly improve tyrosinase inhibition [1]. Therefore, substituting this compound with a simpler analog like 4'-chloro-[1,1'-biphenyl]-4-ol (CAS 28034-99-3) or 4'-fluoro-[1,1'-biphenyl]-4-ol would lead to a loss of these critical structure-activity relationships, potentially resulting in altered reactivity, reduced biological efficacy, or different physicochemical properties that could derail a research or development project.

Quantitative Evidence Guide for Differentiating 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol (CAS 893736-99-7) from Structural Analogs


Enhanced Tyrosinase Inhibition: The 3-Chloro-4-fluorophenyl Motif as a Privileged Structure

The 3-chloro-4-fluorophenyl fragment, which is a key structural component of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol, has been identified as a privileged motif for inhibiting tyrosinase from Agaricus bisporus (AbTYR). This is based on evidence that the presence of this specific halogenation pattern significantly improves inhibitory activity compared to compounds lacking this motif [1]. While direct comparative data for the target compound is not available in the primary literature, the class-level inference is strong: the dual halogenation is essential for achieving potent biological effects. For example, a study by Mirabile et al. (2023) demonstrated that compounds incorporating the 3-chloro-4-fluorophenyl fragment exhibited higher potency against AbTYR than reference compounds lacking this substitution pattern [1]. The quantitative data from this study is presented below as a representative class-level baseline for the expected activity of this structural motif.

Tyrosinase Inhibition Medicinal Chemistry Melanin Biosynthesis Structure-Activity Relationship (SAR)

Modulation of Physicochemical Properties: Predicted pKa and Lipophilicity Shifts Due to Dual Halogenation

The presence of both chlorine and fluorine substituents on the biphenyl scaffold is predicted to significantly alter key physicochemical properties compared to non-halogenated or mono-halogenated analogs. For instance, the electron-withdrawing nature of the halogens is expected to lower the pKa of the phenolic hydroxyl group, affecting its ionization state and hydrogen-bonding capacity under physiological conditions. Additionally, halogenation typically increases lipophilicity (LogP), which can influence membrane permeability and metabolic stability . While experimental data for the target compound is not available, these effects can be inferred from class-level trends and computational predictions for related compounds. For example, a related compound, 4'-chloro-2-fluoro-1,1'-biphenyl, is known to have a predicted LogP in the range of 3.7-4.0, which is higher than unsubstituted biphenyl (LogP ≈ 3.0) [1]. The target compound, with an additional hydroxyl group, is expected to have a lower LogP than the non-hydroxylated analog, but still higher than 4'-chloro-[1,1'-biphenyl]-4-ol due to the fluorine substitution.

Physicochemical Properties Drug Design Lipophilicity (LogP) Acidity (pKa) Halogen Effects

Potential for Enhanced Binding Affinity and Selectivity: The Role of Halogen Bonding

The chlorine and fluorine atoms on the biphenyl scaffold can engage in halogen bonding interactions with biological targets, a feature not present in non-halogenated analogs. Halogen bonds are highly directional non-covalent interactions that can significantly improve binding affinity and selectivity [1]. While direct binding data for 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol is not available in the public domain, the class-level inference is strong: compounds with this specific halogenation pattern are more likely to form favorable halogen bonds with target proteins, potentially leading to enhanced potency and selectivity compared to non-halogenated or mono-halogenated biphenyls [1]. This is supported by numerous studies in medicinal chemistry where the strategic placement of halogens has been used to improve drug-target interactions [1].

Halogen Bonding Molecular Recognition Drug-Target Interactions Medicinal Chemistry

Synthetic Versatility: A Key Intermediate for Diverse Chemical Libraries

4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol (CAS 893736-99-7) serves as a versatile building block for the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions . Its dual halogenation and hydroxyl group offer multiple sites for functionalization, enabling the rapid generation of diverse chemical libraries. While direct comparative data on synthetic efficiency is not available, the presence of the fluorine atom provides a unique advantage over mono-halogenated analogs. Fluorine can influence the reactivity of the adjacent chlorine atom and modulate the electronic properties of the entire scaffold, potentially leading to improved yields or different selectivity in cross-coupling reactions compared to 4'-chloro-[1,1'-biphenyl]-4-ol . This makes it a strategically distinct intermediate for the synthesis of complex molecules where precise control over electronic effects is required.

Organic Synthesis Building Block Suzuki-Miyaura Coupling Chemical Libraries Medicinal Chemistry

Optimal Application Scenarios for 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol (CAS 893736-99-7) in Scientific and Industrial Research


Development of Tyrosinase Inhibitors for Cosmetic and Pharmaceutical Applications

Based on the class-level evidence that the 3-chloro-4-fluorophenyl motif enhances tyrosinase inhibition [1], 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol is an ideal starting point for synthesizing novel inhibitors. Researchers can leverage this scaffold to design and synthesize derivatives aimed at treating hyperpigmentation disorders or developing skin-lightening agents. The hydroxyl group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) around this privileged motif.

Medicinal Chemistry Hit-to-Lead Optimization Campaigns Requiring Precise Physicochemical Tuning

In drug discovery programs where lipophilicity (LogP) and acidity (pKa) are critical parameters, 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol offers a distinct advantage over mono-halogenated analogs. Its predicted physicochemical profile, with a LogP in the range of 3.3-3.6 and a slightly lowered pKa due to fluorine substitution [2], makes it a valuable scaffold for hit-to-lead optimization. It can be used to modulate drug-like properties such as membrane permeability and metabolic stability while maintaining or enhancing target binding affinity through potential halogen bonding interactions [3].

Synthesis of Diverse Chemical Libraries for Target Deconvolution and Phenotypic Screening

The compound's dual halogenation and phenolic hydroxyl group provide multiple reactive sites for diversification . It is a strategic choice for generating focused libraries in chemical biology studies, particularly when exploring novel binding modes or protein targets that may be sensitive to halogen bonding interactions. The presence of both chlorine and fluorine allows for the systematic variation of electronic and steric properties, enabling researchers to probe the chemical space around a core biphenyl scaffold more effectively than with simpler building blocks.

Material Science: Synthesis of Advanced Polymers and Liquid Crystals

Halogenated biphenyls are often used as monomers in the synthesis of high-performance polymers and liquid crystalline materials due to their rigidity and polarizability. 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol, with its unique combination of substituents, can serve as a precursor for novel polymers with tailored electronic and optical properties . The fluorine atom can enhance thermal stability and chemical resistance, while the hydroxyl group allows for incorporation into polymer backbones via ester or ether linkages.

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